molecular formula C9H16O2 B13263919 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde

1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde

Cat. No.: B13263919
M. Wt: 156.22 g/mol
InChI Key: JXUIVUOYBPPYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a hydroxy-methylbutyl group and an aldehyde functional group

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde is unique due to the combination of a cyclopropane ring, a hydroxy-methylbutyl group, and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(2-hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-7(2)8(11)5-9(6-10)3-4-9/h6-8,11H,3-5H2,1-2H3

InChI Key

JXUIVUOYBPPYBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1(CC1)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.